molecular formula C27H27N5O4 B14973469 2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B14973469
M. Wt: 485.5 g/mol
InChI Key: JIHWPGSOFATVKB-UHFFFAOYSA-N
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Description

2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can be achieved through a multi-step process involving the following key steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be done by cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the butoxyphenyl and ethoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of acyl hydrazides with nitrile oxides under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated precursors and nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As a precursor for the synthesis of functional materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
  • 2-(2-butoxyphenyl)-5-((3-(2-propoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Uniqueness

The uniqueness of 2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one lies in its specific substitution pattern and the presence of both butoxyphenyl and ethoxyphenyl groups, which may confer unique biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C27H27N5O4

Molecular Weight

485.5 g/mol

IUPAC Name

2-(2-butoxyphenyl)-5-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C27H27N5O4/c1-3-5-16-35-23-12-8-6-10-19(23)21-17-22-27(33)31(14-15-32(22)29-21)18-25-28-26(30-36-25)20-11-7-9-13-24(20)34-4-2/h6-15,17H,3-5,16,18H2,1-2H3

InChI Key

JIHWPGSOFATVKB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5OCC

Origin of Product

United States

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